Matenon

Androgen Receptor Binding Receptor Affinity Prostate Cancer Research

For quantitative androgen receptor (AR) assays, Mibolerone is the definitive radioligand. Unlike methyltrienolone (R1881), it shows zero glucocorticoid receptor (GR) binding, eliminating the 33% quantification artifact common in prostate and testicular tissue studies. With superior AR affinity (Kd ~1.5 nM) and 17α-alkylation-enhanced metabolic stability, this reference standard delivers cleaner, more reproducible results. Essential for anti-doping LC-MS/MS workflows and long-term reproductive endocrinology studies. Controlled substance; end-use documentation required.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
Cat. No. B1230310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMatenon
Synonyms17,17-dimethyl-19-nortestosterone
Matenon
mibolerone
mobilerone
U-10,997
U-10997
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O
InChIInChI=1S/C20H30O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h11-12,15-18,22H,4-10H2,1-3H3
InChIKeyPTQMMNYJKCSPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Matenon (Mibolerone) Chemical and Pharmacological Baseline: A 17α-Alkylated Nandrolone Derivative for Specialized Veterinary and Research Applications


Matenon, chemically identified as mibolerone (7α,17α-dimethyl-19-nortestosterone; DMNT), is a synthetic, orally active anabolic–androgenic steroid (AAS) and progestogen [1]. As a 17α-alkylated derivative of nandrolone (19-nortestosterone), it was originally developed by Upjohn and marketed under the brand names Cheque Drops and Matenon for veterinary use [2]. The compound is a DEA Schedule III controlled substance and is primarily utilized in research settings as a high-affinity ligand for androgen and progesterone receptor studies, as well as a reference standard in anti-doping analyses [3].

Why Matenon (Mibolerone) Cannot Be Replaced by Generic Nandrolone or Testosterone Analogs in Research and Veterinary Practice


Mibolerone possesses a unique combination of structural modifications—specifically the addition of 7α- and 17α-methyl groups—that fundamentally alter its receptor-binding profile, metabolic stability, and biological activity compared to its parent compound nandrolone and other common AAS [1]. This 7α,17α-dimethylation not only enhances binding affinity for the androgen receptor (AR) but also confers resistance to metabolic inactivation pathways, particularly 17-keto reduction, which is a primary route of metabolism for nandrolone [2]. Furthermore, unlike the widely used synthetic androgen methyltrienolone (R1881), mibolerone exhibits no detectable binding to glucocorticoid receptors, thereby eliminating a significant source of non-specific background in receptor-binding assays [3]. These molecular distinctions translate into quantifiable differences in potency, selectivity, and assay performance, making simple substitution with structurally related compounds scientifically untenable for applications requiring precise receptor quantification or specific in vivo effects.

Quantitative Differentiation of Matenon (Mibolerone) from Key Analogs: Head-to-Head Binding, Stability, and Potency Data


Superior Androgen Receptor Binding Affinity of Matenon (Mibolerone) vs. Methyltrienolone (R1881) in Human Prostate Tissue

In a direct head-to-head comparison using human benign hyperplastic prostate cytosol, mibolerone (Matenon) demonstrated a significantly higher binding affinity for the androgen receptor (AR) compared to the widely used synthetic androgen methyltrienolone (R1881) [1].

Androgen Receptor Binding Receptor Affinity Prostate Cancer Research

Enhanced Metabolic Stability of Matenon (Mibolerone) Compared to Methyltrienolone (R1881) in Prostate Cytosol

When incubated in prostate cytosol at an elevated temperature of 30°C for extended periods, mibolerone (Matenon) demonstrated markedly greater resistance to metabolic degradation than methyltrienolone (R1881) [1]. This increased stability is a direct consequence of its 7α,17α-dimethylation, which impedes enzymatic inactivation pathways.

Metabolic Stability Androgen Receptor Assay Ligand Integrity

Absence of Glucocorticoid Receptor Cross-Reactivity: A Key Advantage of Matenon (Mibolerone) Over Methyltrienolone (R1881) in Primate Testicular Tissue

In a comparative study using Cynomolgus monkey seminiferous tubule cytosol, mibolerone (Matenon) exhibited no detectable binding to a low-affinity, high-capacity site representing the glucocorticoid receptor, in stark contrast to methyltrienolone (R1881) [1]. The binding of R1881 to this site led to a 33% underestimation of specific AR binding when not blocked, highlighting a significant assay interference issue [1].

Receptor Selectivity Glucocorticoid Receptor Androgen Receptor Assay

Enhanced Oral Anabolic and Androgenic Potency of Matenon (Mibolerone) Relative to Testosterone

Mibolerone (Matenon) is characterized by a substantially higher oral potency than testosterone in both anabolic and androgenic dimensions. Data compiled from pharmacological studies indicate that orally administered mibolerone is approximately 5 to 5.9 times more potent as an anabolic agent and 2.5 times more potent as an androgenic agent compared to testosterone [1]. This enhanced potency is attributed to its 17α-alkylation, which confers resistance to first-pass hepatic metabolism [1].

Anabolic-Androgenic Steroid Potency Oral Bioavailability Veterinary Pharmacology

Established Veterinary Dosing for Estrus Suppression: A Differentiated Application for Matenon (Mibolerone) vs. Megestrol Acetate

Mibolerone (Matenon) has a well-defined, weight-based dosing regimen for the suppression of estrus in female dogs, offering a distinct mechanism of action compared to progestin-based alternatives like megestrol acetate [1]. The recommended oral dose of mibolerone is 30–180 mcg/day, depending on body weight, and is effective for up to 24 months of continuous administration [1]. This provides a long-term, reversible management option for preventing heat cycles.

Veterinary Endocrinology Estrus Suppression Canine Reproduction

Optimal Application Scenarios for Matenon (Mibolerone) Based on Verified Differential Evidence


High-Precision Androgen Receptor (AR) Binding Assays Requiring Minimal Non-Specific Background

For research groups performing quantitative AR binding studies, particularly in tissues with high glucocorticoid receptor (GR) expression (e.g., testis, prostate), mibolerone is the preferred radioligand. Its lack of GR binding [5] eliminates a 33% underestimation artifact observed with R1881, simplifying assay protocols by removing the need for GR-blocking agents. Its higher AR affinity (Kd = 1.5 nM vs. 2.3 nM for R1881) and enhanced metabolic stability further improve assay accuracy and reproducibility.

Reference Standard for Anti-Doping and Forensic Toxicology Analysis

Given its status as a potent, orally active AAS with well-characterized urinary metabolites [5], mibolerone serves as a critical reference standard in GC/MS and LC-MS/MS methods for detecting synthetic androgen abuse in sports and forensic settings. Its distinct metabolic signature, including six identified urinary metabolites in humans [5], provides unambiguous markers for confirmatory analysis.

In Vivo Studies Requiring a Potent, Orally Bioavailable Androgen Agonist

For preclinical studies investigating androgen-dependent physiology (e.g., muscle hypertrophy, prostate growth, or hormone-sensitive cancer models) where oral dosing is required, mibolerone offers a 5- to 5.9-fold higher anabolic potency and 2.5-fold higher androgenic potency than testosterone upon oral administration [5]. This allows researchers to achieve robust pharmacological effects with lower compound quantities, streamlining in vivo experimental logistics.

Veterinary Research on Long-Term Estrus Suppression in Canine Models

Mibolerone is uniquely indicated for long-term (up to 24 months) suppression of estrus in female dogs at low daily oral doses (30–180 mcg) [5]. This established veterinary application makes it a valuable tool for studies on canine reproductive endocrinology, as well as for compounding pharmacies preparing medications for veterinary use under appropriate regulatory frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Matenon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.